molecular formula C13H12FN3O B6473753 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide CAS No. 2640873-91-0

6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B6473753
CAS No.: 2640873-91-0
M. Wt: 245.25 g/mol
InChI Key: KEIYNIDGUGBILI-UHFFFAOYSA-N
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Description

6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an ethyl group at position 6, a fluorophenyl group at position 3, and a carboxamide group at position 4 of the pyrimidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceutical Research: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Biological Studies: It is used in research to understand its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

    6-ethyl-N-(3-chlorophenyl)pyrimidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    6-ethyl-N-(3-bromophenyl)pyrimidine-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    6-ethyl-N-(3-methylphenyl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorophenyl group in 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-2-10-7-12(16-8-15-10)13(18)17-11-5-3-4-9(14)6-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIYNIDGUGBILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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